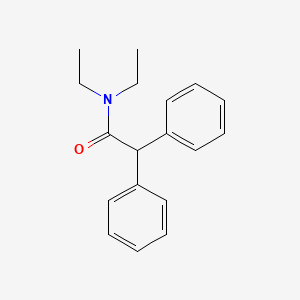![molecular formula C21H23ClN2O3 B5003203 3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5003203.png)
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has been the subject of significant scientific research. It is commonly referred to as CP-55940 and is a synthetic compound that acts as a cannabinoid receptor agonist. CP-55940 is a potent compound that has been studied for its potential use in pain management, cancer treatment, and other medical applications.
Mechanism of Action
CP-55940 acts as a cannabinoid receptor agonist, specifically targeting the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating a variety of physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, CP-55940 can modulate these processes and produce a variety of effects.
Biochemical and Physiological Effects:
CP-55940 has a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and immunomodulation. It has been shown to reduce pain sensation in animal models of acute and chronic pain, making it a potential candidate for the treatment of chronic pain conditions. CP-55940 has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory conditions. Additionally, it has been shown to modulate immune function, potentially making it a candidate for the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
CP-55940 has several advantages and limitations for lab experiments. One advantage is its potency, as it is a highly potent compound that can produce significant effects at low concentrations. Additionally, it has been extensively studied, and there is a significant body of literature on its effects and mechanisms of action. However, one limitation is its complexity, as the synthesis of CP-55940 is a complex process that requires expertise in organic chemistry. Additionally, its potency can also be a limitation, as it can be difficult to control the dose and produce consistent results.
Future Directions
There are several future directions for the study of CP-55940. One potential direction is the development of new analogs and derivatives of CP-55940 that may have improved efficacy or reduced side effects. Additionally, further research is needed to fully understand the mechanisms of action of CP-55940 and its effects on the endocannabinoid system. Finally, clinical trials are needed to determine the safety and efficacy of CP-55940 in humans, particularly for the treatment of chronic pain and cancer.
Synthesis Methods
The synthesis of CP-55940 involves several steps, including the reaction of 4-chlorobenzyl cyanide with 4-propoxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with 2-amino-1-(4-propoxyphenyl)butane to form the final product. The synthesis of CP-55940 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
CP-55940 has been the subject of significant scientific research due to its potential use in medical applications. It has been studied for its potential use in pain management, cancer treatment, and other medical applications. CP-55940 has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in preclinical studies.
properties
IUPAC Name |
3-[2-(4-chlorophenyl)ethylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-13-27-18-9-7-17(8-10-18)24-20(25)14-19(21(24)26)23-12-11-15-3-5-16(22)6-4-15/h3-10,19,23H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSBRBZEOAYPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5003122.png)
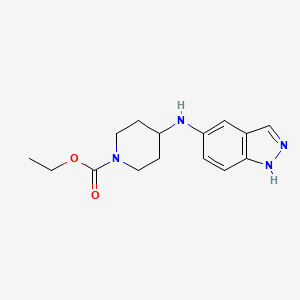

![3-[4-(1-piperidinylsulfonyl)phenoxy]benzoic acid](/img/structure/B5003135.png)
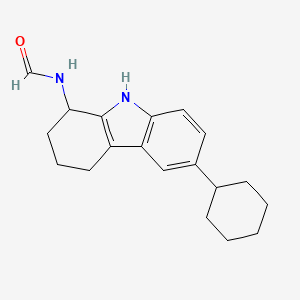
![9-[3-(2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5003156.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)
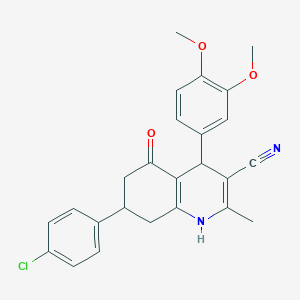
![4-butoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5003183.png)
![N-[(1-methyl-4-piperidinyl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide](/img/structure/B5003197.png)
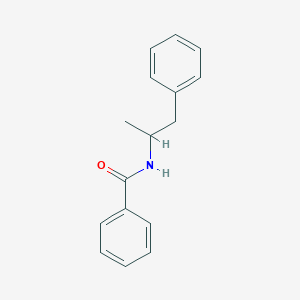
![5-{3-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5003219.png)
